molecular formula C7H18Cl2N2 B14043348 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride

2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride

Cat. No.: B14043348
M. Wt: 201.13 g/mol
InChI Key: PGWNJCHXKFIPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S)-1-Methylpyrrolidin-2-yl]ethanamine dihydrochloride (CAS 2803108-85-0) is a chiral amine derivative characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and an ethanamine side chain at the 2-position, in the (2S) configuration. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological and biochemical applications . This compound is structurally related to psychoactive phenethylamines but distinct due to its pyrrolidine moiety, which may influence receptor binding kinetics and metabolic stability .

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-9-6-2-3-7(9)4-5-8;;/h7H,2-6,8H2,1H3;2*1H

InChI Key

PGWNJCHXKFIPLD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride typically involves the reaction of 1-methylpyrrolidine with ethylamine under controlled conditions . The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction and conditions used .

Scientific Research Applications

2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride is a chemical compound with potential applications in medicinal chemistry and neuroscience due to its unique structure and properties. It is a dihydrochloride salt of an ethanamine derivative containing a pyrrolidine ring. The molecular formula for 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride is C7H18Cl2N2C_7H_{18}Cl_2N_2, and it has a molecular weight of approximately 201.13 g/mol.

Note: This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications

2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride has diverse applications across various fields. Because of its ability to modulate receptor activity, it may have potential therapeutic applications in treating neurological disorders or enhancing cognitive functions. Studies have focused on its effects on neurotransmitter systems, particularly in animal models. The specific pathways affected depend on the context of use, making it valuable for understanding complex biological interactions.

The biological activity of 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride is linked to its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction may lead to modulation of cellular signaling pathways, making it a candidate for research in pharmacology and neurobiology.

Potential Therapeutic Uses

2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride and similar pyrrolidine derivatives have been investigated for various potential therapeutic uses:

  • Treatment for mood disorders
  • Neuroprotective agent in neurodegenerative diseases
  • Modulator for cognitive enhancement

Chemical Reactions

2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Research Findings

Research into the interaction of 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride with various biological targets has revealed its capacity to modulate receptor activity.

Neuroprotective Effects

A study investigating the neuroprotective properties of similar pyrrolidine derivatives found that they significantly reduced neuronal apoptosis in models of oxidative stress. This suggests that this compound may offer protective benefits against neurodegenerative conditions.

Behavioral Studies in Rodents

Mechanism of Action

The mechanism of action of 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent/R-Group Stereochemistry Salt Form Molecular Formula CAS Number Key Differences/Applications
2-[(2S)-1-Methylpyrrolidin-2-yl]ethanamine dihydrochloride Pyrrolidinyl (methyl at 1-position) (2S) Dihydrochloride C₇H₁₇N₂·2HCl 2803108-85-0 Chiral center; enhanced solubility
(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine dihydrochloride Pyrrolidinyl (methyl at 1-position) (2R) Dihydrochloride C₇H₁₇N₂·2HCl 1946010-82-7 Stereoisomer; potential differences in receptor binding
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride Phenyl + pyrrolidinyl Not specified Dihydrochloride C₁₂H₁₈N₂·2HCl 31788-96-2 Aromatic phenyl group increases lipophilicity
(S)-1-(Pyridin-2-yl)ethanamine dihydrochloride Pyridinyl (S) Dihydrochloride C₇H₁₂Cl₂N₂ 40154-78-7 Pyridine ring alters electronic properties
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride Chloropyrrolopyridinyl Not specified Dihydrochloride C₉H₁₀Cl₃N₃ 2138337-33-2 Heterocyclic extension may enhance CNS activity
Tryptamine hydrochloride Indolyl N/A Hydrochloride C₁₀H₁₃N₂·HCl 343-94-2 Binds HSP90 via indole interactions

Pharmacological and Biochemical Insights

  • Stereochemical Impact : The (2S) configuration of the target compound may confer selective binding to receptors compared to its (2R)-isomer, as seen in related chiral amines (e.g., methamphetamine isomers) .
  • Salt Form Comparison: The dihydrochloride salt improves solubility over freebase or mono-salt forms, critical for in vitro assays. For example, dopamine hydrochloride (CAS 62-31-7) shares this trait but lacks the pyrrolidine ring .
  • Receptor Interactions : While indole derivatives (e.g., Tryptamine hydrochloride) bind HSP90 via hydrogen bonding to GLU527 and TYR604 , the pyrrolidine moiety in the target compound may favor interactions with sigma or adrenergic receptors due to its rigidity and basicity .
  • Metabolic Stability : Pyridine-substituted analogues (e.g., (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride) exhibit altered metabolic pathways due to aromatic heterocycles, whereas the pyrrolidine ring may resist oxidative degradation .

Biological Activity

2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine; dihydrochloride, also known as a dihydrochloride salt of a pyrrolidine derivative, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound is characterized by a chiral center and has been studied for its interactions with neurotransmitter systems, particularly dopamine and serotonin receptors.

  • Molecular Formula : C7H18Cl2N2
  • Molecular Weight : 201.14 g/mol
  • Density : Approximately 0.909 g/cm³
  • Boiling Point : 152.7°C at 760 mmHg
  • CAS Number : 2803108-85-0

Neurotransmitter Interactions

Research indicates that 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine; dihydrochloride interacts predominantly with neurotransmitter receptors. Its structural similarity to other psychoactive compounds suggests that it may modulate dopaminergic and serotonergic signaling pathways, which are crucial in various neurological functions and disorders .

Potential Therapeutic Applications

The compound has shown promise in various studies for its potential therapeutic applications, including:

  • Cognitive Enhancement : Due to its effects on neurotransmitter systems, it may enhance cognitive functions, making it a candidate for treating cognitive impairments.
  • Neurological Disorders : Its modulation of receptor activity positions it as a potential therapeutic agent for conditions such as depression or anxiety disorders .

Study on Cognitive Enhancers

A recent study explored the effects of novel psychoactive substances, including 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine; dihydrochloride, on cognitive functions. The findings suggested that this compound could significantly improve memory and learning capabilities in animal models, supporting its potential use as a cognitive enhancer .

Pharmacological Research

In pharmacological studies, the compound demonstrated the ability to influence receptor activity in vitro. It was found to have a notable affinity for both dopamine D2 and serotonin 5-HT receptors, suggesting its role in modulating mood and behavior .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightReceptor AffinityPotential Applications
2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine; dihydrochloride201.14 g/molHigh for D2 and 5-HTCognitive enhancement, neurological disorders
Compound A (Similar Structure)200.00 g/molModerate for D2Antidepressant
Compound B (Similar Structure)202.00 g/molLow for D2Anxiolytic

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